![molecular formula C20H22ClN5OS B13549960 N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of triazole derivatives. . This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride typically involves a multi-step process. . This method is favored for its high efficiency and regioselectivity. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a suitable ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new triazole derivatives with various functional groups.
科学的研究の応用
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to engage in hydrogen bonding and π-stacking interactions, which enhance its binding affinity to enzymes and receptors . This compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens or cancer cells . Additionally, its ability to chelate metal ions contributes to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole core and are known for their antimicrobial and anticancer properties.
Thiazole derivatives: These compounds contain a thiazole ring and are used in various medicinal applications.
Uniqueness
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride is unique due to its specific combination of a triazole ring and a benzothiophene core. This structural arrangement enhances its biological activity and makes it a versatile compound for various scientific research applications .
特性
分子式 |
C20H22ClN5OS |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H21N5OS.ClH/c1-13-5-6-15-9-19(27-18(15)7-13)20(26)22-11-14-3-2-4-17(8-14)25-12-16(10-21)23-24-25;/h2-8,12,19H,9-11,21H2,1H3,(H,22,26);1H |
InChIキー |
SNFLWVWDJNPNAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC(S2)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN)C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


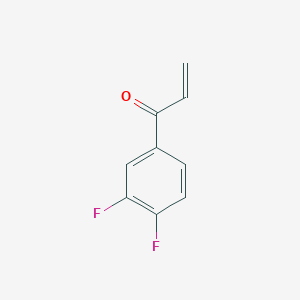

![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
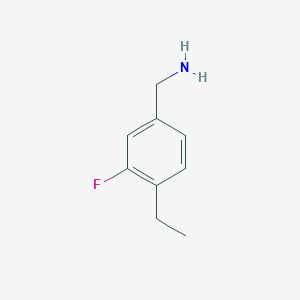
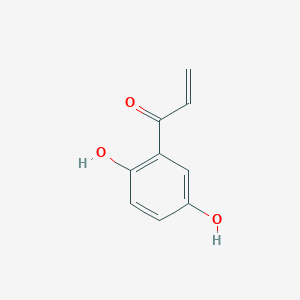
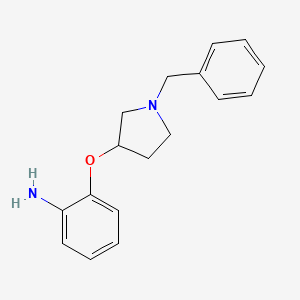
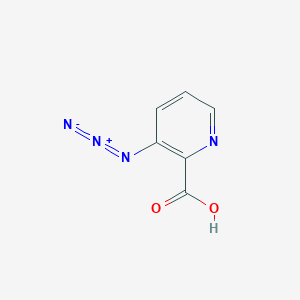
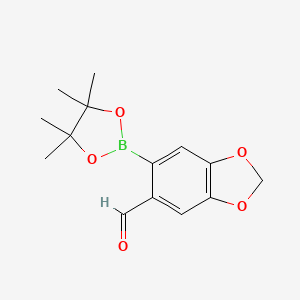
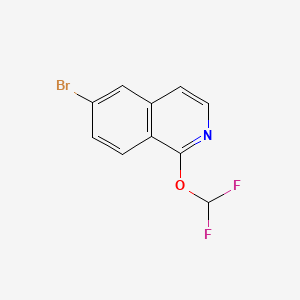
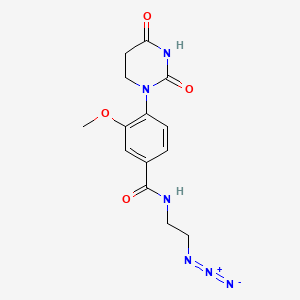
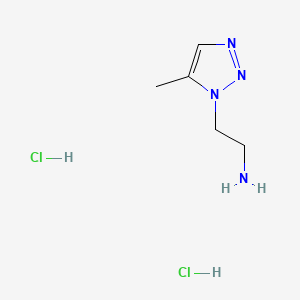
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13549945.png)
![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)
